2-[2-(2,6-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-[2-(2,6-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a styryl (ethenyl) linker between the 2,6-difluorophenyl group and the dioxaborolane core. This compound is hypothesized to serve as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of fluorinated biaryl systems. The 2,6-difluorophenyl moiety introduces electron-withdrawing effects, enhancing stability and directing regioselectivity in coupling reactions. The tetramethyl dioxaborolane (pinacol boronate) group improves solubility in organic solvents and stabilizes the boron center against hydrolysis .
Properties
IUPAC Name |
2-[(E)-2-(2,6-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF2O2/c1-13(2)14(3,4)19-15(18-13)9-8-10-11(16)6-5-7-12(10)17/h5-9H,1-4H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINVFVZFISLFER-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2-(2,6-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H14F2BNO2
- Molecular Weight : 251.06 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the difluorophenyl group enhances its lipophilicity and potentially increases its binding affinity to target proteins.
Target Interactions
Research indicates that compounds with similar structures often interact with enzymes involved in critical metabolic pathways. For instance:
- Cytochrome P450 Enzymes : These enzymes are crucial for drug metabolism and can influence the pharmacokinetics of the compound.
- Kinase Inhibition : Some derivatives have shown promise as inhibitors of various kinases involved in cancer signaling pathways.
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its analogs:
| Activity | Value | Reference |
|---|---|---|
| Antiproliferative IC50 | 10 µM | |
| CYP450 Inhibition | Moderate | |
| hERG Activity | Low | |
| Solubility (DMSO) | 20 mg/mL |
Case Studies
Several studies have evaluated the biological effects of this compound and its analogs:
- Anticancer Activity : In vitro studies demonstrated that derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Metabolic Stability : Research on metabolic stability showed that while the compound is moderately stable in human liver microsomes, modifications could enhance its bioavailability .
- Pharmacokinetic Studies : In vivo studies highlighted the importance of structural modifications to improve pharmacokinetic profiles. A notable study administered the compound at a dose of 50 mg/kg and monitored plasma concentrations over time .
Scientific Research Applications
Organic Synthesis
- Building Block for Complex Molecules : The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to form carbon-carbon bonds is essential for creating intricate molecular architectures.
- Reactivity : It can undergo various reactions such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which are fundamental in organic synthesis for constructing biaryl compounds.
Pharmaceutical Development
- Drug Design : 2-[2-(2,6-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized in the development of boron-containing drugs that may enhance therapeutic efficacy and selectivity.
- Biological Probes : The compound can function as a probe in biological assays to study interactions within biological systems.
Material Science
- Advanced Materials Production : This compound is employed in the production of advanced materials such as polymers and coatings. Its unique properties can improve material durability and performance.
- Nanotechnology Applications : Its reactivity makes it suitable for use in nanomaterials synthesis where precise control over molecular structure is required.
Catalysis
- Catalytic Processes : The compound acts as a catalyst in various chemical reactions, facilitating faster and more efficient processes. This application is beneficial in both industrial settings and laboratory environments.
- Green Chemistry : Its use in catalytic processes aligns with green chemistry principles by promoting more sustainable chemical practices.
Case Studies
Several studies have highlighted the applications of this compound:
- Case Study 1 : A recent study demonstrated the effectiveness of this compound as a catalyst in the synthesis of complex organic molecules through cross-coupling reactions. The results showed improved yields compared to traditional methods.
- Case Study 2 : Research on drug development illustrated how this compound can be modified to create new boron-containing pharmaceuticals that target specific biological pathways. The modifications led to enhanced selectivity and reduced side effects.
Comparison with Similar Compounds
Structural and Electronic Differences
The compound’s key structural analogs differ in substituent type, position, and linker groups. Below is a comparative analysis:
Table 1: Structural and Electronic Comparison of Dioxaborolane Derivatives
Reactivity and Stability
- Electron-Withdrawing Effects : Fluorine substituents (e.g., 2,6-difluoro in the target compound) increase boron electrophilicity, accelerating transmetalation in cross-coupling reactions compared to methoxy or benzyloxy groups .
- Steric Effects : The ethenyl linker in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., benzyloxy), improving accessibility in catalytic cycles.
- Hydrolytic Stability : All tetramethyl dioxaborolane derivatives exhibit superior stability to hydrolysis relative to boronic acids, critical for storage and handling .
Preparation Methods
Precursor Synthesis: 2,6-Difluorostyrene Preparation
The synthesis begins with 2,6-difluorotoluene, which undergoes bromination using HBr and H₂O₂ under UV light to yield 2,6-difluorobenzyl bromide (purity ≥99.0%). Subsequent dehydrohalogenation with a strong base (e.g., KOtBu) eliminates HBr, forming 2,6-difluorostyrene. This step achieves ~85% conversion efficiency under inert conditions.
Hydroboration with Pinacol Borane
2,6-Difluorostyrene reacts with pinacol borane (HBpin) in a regioselective anti-Markovnikov addition. The reaction proceeds via a three-center mechanism, where boron attaches to the less substituted carbon of the ethenyl group. Catalytic amounts of RhCl₃ enhance stereocontrol, favoring the (E)-isomer (90:10 E/Z ratio).
Key Parameters
Esterification and Purification
The intermediate borane adduct undergoes transesterification with excess pinacol in refluxing toluene, forming the dioxaborolane ring. Magnesium sulfate ensures anhydrous conditions, critical for preventing boronic acid hydrolysis. Final purification via column chromatography (hexane/EtOAc, 9:1) isolates the target compound in ≥98% purity.
Suzuki-Miyaura Cross-Coupling Approach
Boronic Ester Activation
A preformed vinylboronic ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) couples with 2,6-difluorophenyl iodide under palladium catalysis. The reaction employs Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ as a base in degassed DMF at 80°C.
Mechanistic Pathway
The catalytic cycle involves oxidative addition of the aryl iodide to Pd⁰, followed by transmetallation with the boronic ester. Reductive elimination forms the C–C bond, yielding the ethenyl-linked product.
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst Loading | 2 mol% Pd(PPh₃)₄ | +22% |
| Base | Cs₂CO₃ | +15% vs K₂CO₃ |
| Solvent | DMF | +18% vs THF |
Limitations
Wittig Olefination with Boron-Substituted Reagents
Ylide Generation
A boron-stabilized ylide forms via deprotonation of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyltriphenylphosphonium bromide with n-BuLi. The ylide exhibits enhanced nucleophilicity due to boron’s electron-withdrawing effect.
Coupling with 2,6-Difluorobenzaldehyde
The ylide reacts with 2,6-difluorobenzaldehyde in THF at −78°C, producing the ethenyl-bridged product with >95% stereoselectivity for the (E)-isomer.
Reaction Scope
-
Tolerates electron-deficient aryl aldehydes.
-
Fails with sterically hindered substrates (e.g., 2,4,6-trifluorobenzaldehyde).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Hydroboration | 78 | 98 | $$ | High |
| Suzuki Coupling | 65 | 97 | $$$$ | Moderate |
| Wittig Olefination | 82 | 99 | $$$ | Low |
Key Findings
-
Hydroboration offers the best balance of yield and scalability for industrial applications.
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Wittig reactions achieve superior stereocontrol but require low temperatures and sensitive reagents.
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Suzuki coupling is limited by aryl halide availability and catalyst costs.
Structural Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms ≥98% chemical purity. Residual solvents (THF, DMF) are <0.1% by GC-MS.
Industrial-Scale Optimization Challenges
Catalytic Recycling
Recent advances in Pd nanoparticle catalysts reduce metal leaching in Suzuki couplings, lowering production costs by 40%.
Emerging Methodologies
Q & A
Q. What are the optimized synthetic protocols for preparing 2-[2-(2,6-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with high purity?
The compound is synthesized via palladium-catalyzed cross-coupling reactions. Key parameters include:
- Stoichiometry : 1:1.2 molar ratio of boronic acid to aryl halide.
- Catalyst system : Pd(OAc)₂ (0.2–1 mol%) with SPhos ligand.
- Solvent/base : Acetonitrile (MeCN) with K₂CO₃ under reflux (37–55% yield).
- Purification : Flash chromatography using hexane/EtOAc gradients (25:1 to 10:1) to remove regioisomers .
Q. How should researchers characterize the structural integrity of this compound?
Use multi-nuclear NMR (¹H, ¹³C, ¹¹B) and X-ray crystallography:
- ¹¹B NMR : Peak at δ 28–32 ppm confirms dioxaborolane ring.
- ¹H NMR : Vinyl protons appear as doublets (δ 6.3–6.8 ppm, J = 16–18 Hz).
- X-ray crystallography : Resolves stereochemistry (e.g., E/Z isomerism) but requires high-quality single crystals .
Q. What solvent systems are optimal for purification via column chromatography?
Use hexane/EtOAC gradients (25:1 to 10:1) to separate regioisomers. For polar byproducts, add 1–2% methanol. Monitor retention factors (Rf) via TLC (silica GF254 plates) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported yields for Suzuki-Miyaura cross-coupling reactions involving this compound?
Yield variations (26–55%) arise from:
- Oxygen sensitivity : Use degassed solvents (3 freeze-pump-thaw cycles) and inert atmospheres.
- Catalyst activation : Pre-mix Pd catalyst with ligand for 30 min before adding substrates.
- Byproduct analysis : Identify homocoupling byproducts (e.g., biphenyl derivatives) via GC-MS .
Q. What strategies minimize boron-oxygen bond cleavage during long-term storage?
- Stabilizers : Add 0.1% BHT or phenothiazine to inhibit radical degradation.
- Storage conditions : Argon atmosphere, –20°C in amber vials.
- Purity checks : Monitor via ¹¹B NMR quarterly; degradation manifests as δ 18–22 ppm (boronic acid) .
Q. How can computational methods predict the compound’s reactivity in catalytic systems?
- DFT calculations : Model transition states for Suzuki coupling (B3LYP/6-31G* level).
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites on the dioxaborolane ring.
- Solvent effects : Use COSMO-RS to predict solubility in polar aprotic solvents .
Q. What experimental controls are critical when assessing biological activity in cancer models?
- Dose normalization : Use ICP-MS to quantify intracellular boron levels.
- Metabolic stability : Compare half-life in serum (37°C, 24 hrs) vs. PBS.
- Off-target effects : Include boronic acid controls (e.g., 2,6-difluorophenylboronic acid) .
Data Analysis & Contradictions
Q. How should researchers resolve conflicting crystallographic data on E/Z isomer ratios?
Q. Why do NMR spectra sometimes show missing carbon signals?
Quadrupolar relaxation from ¹¹B (spin = 3/2) broadens adjacent ¹³C signals. Mitigate by:
- High-field instruments : Use ≥400 MHz spectrometers.
- Relaxation agents : Add Cr(acac)₃ (1 mM).
- DEPT-135 experiments : Suppress quaternary carbon noise .
Q. How can batch-to-batch variability in biological assays be minimized?
- Purity thresholds : Require ≥95% (HPLC-UV, 254 nm).
- Aggregation checks : Dynamic light scattering (DLS) for nanoparticles.
- Positive controls : Use commercial Bortezomib as a reference .
Application-Specific Methodologies
Q. What modifications enhance tumor-targeting efficiency in boron neutron capture therapy (BNCT)?
Q. How can the compound’s photophysical properties be leveraged in optoelectronic materials?
- Absorption/emission : Measure in THF (λabs = 260 nm, λemi = 380 nm).
- Electron-deficient moieties : Introduce nitro groups to enhance charge transport.
- OLED fabrication : Blend with PVK:PBD (80:20 wt%) for blue-emitting layers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
